molecular formula C17H10F3NO B1459441 4-(2-Trifluoromethylbenzoyl)quinoline CAS No. 1706458-22-1

4-(2-Trifluoromethylbenzoyl)quinoline

Cat. No. B1459441
CAS RN: 1706458-22-1
M. Wt: 301.26 g/mol
InChI Key: KGVCEUSAXRYUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Trifluoromethylbenzoyl)quinoline is a heterocyclic compound with a fascinating structure. It belongs to the quinoline family, which is widely recognized for its versatile applications in medicinal, synthetic organic chemistry, and industrial processes. Quinoline has a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety. Its molecular formula is C17H10F3NO .


Synthesis Analysis

Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of quinolines. These diverse approaches enhance the versatility of quinoline synthesis .


Molecular Structure Analysis

The molecular structure of 4-(2-Trifluoromethylbenzoyl)quinoline comprises a quinoline core with a 2-(trifluoromethyl)phenyl group attached. The trifluoromethyl substitution imparts unique properties to the compound .


Chemical Reactions Analysis

  • Chromosome-Mediated Resistance : Underexpression of porins or overexpression of cellular efflux pumps reduces cellular quinolone concentrations .

Future Directions

Research continues to explore novel quinoline derivatives, improved synthesis methods, and strategies to combat resistance. Designing drugs that overcome resistance remains a critical area of investigation .

properties

IUPAC Name

quinolin-4-yl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-17(19,20)14-7-3-1-6-13(14)16(22)12-9-10-21-15-8-4-2-5-11(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVCEUSAXRYUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Trifluoromethylbenzoyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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